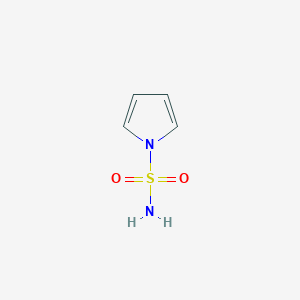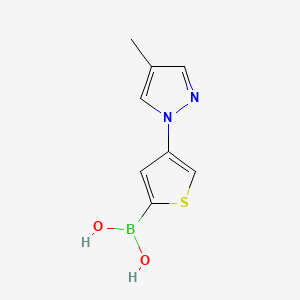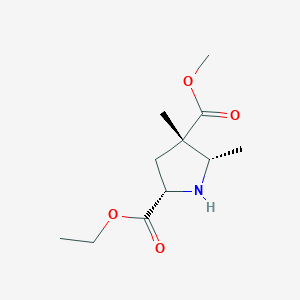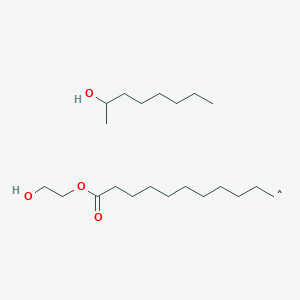
Starbld0043212
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a derivative of polyethylene glycol and 12-hydroxystearic acid, commonly used in pharmaceutical formulations to improve the solubility and bioavailability of poorly water-soluble drugs . This compound is known for its ability to enhance the permeability of drugs across biological membranes, making it a valuable excipient in drug delivery systems .
Vorbereitungsmethoden
Polyethylene glycol 12-hydroxystearate is synthesized through the esterification of polyethylene glycol with 12-hydroxystearic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process . The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product. Industrial production methods involve large-scale esterification reactors and purification steps to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Polyethylene glycol 12-hydroxystearate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Polyethylene glycol 12-hydroxystearate has a wide range of scientific research applications. In chemistry, it is used as a surfactant and emulsifier in various formulations . In biology, it is employed to enhance the permeability of cell membranes, facilitating the delivery of drugs and other bioactive molecules into cells . In medicine, it is used in the formulation of injectable drugs, oral medications, and topical creams to improve their solubility and bioavailability . Additionally, it finds applications in the cosmetics industry as an emulsifying agent in creams and lotions .
Wirkmechanismus
The mechanism of action of polyethylene glycol 12-hydroxystearate involves its ability to interact with biological membranes and enhance their permeability . The compound forms micelles in aqueous solutions, which can encapsulate hydrophobic drugs and facilitate their transport across cell membranes . The molecular targets and pathways involved include the lipid bilayer of cell membranes, where the compound disrupts the membrane structure to create transient pores, allowing the passage of drugs .
Vergleich Mit ähnlichen Verbindungen
Polyethylene glycol 12-hydroxystearate is unique in its ability to enhance drug permeability while maintaining low toxicity and good biocompatibility . Similar compounds include other polyethylene glycol derivatives, such as polyethylene glycol 400 and polyethylene glycol 3350, which are also used as excipients in pharmaceutical formulations . polyethylene glycol 12-hydroxystearate is distinguished by its specific interaction with cell membranes and its effectiveness in enhancing the permeability of a wide range of drugs .
Eigenschaften
Molekularformel |
C21H43O4 |
|---|---|
Molekulargewicht |
359.6 g/mol |
InChI |
InChI=1S/C13H25O3.C8H18O/c1-2-3-4-5-6-7-8-9-10-13(15)16-12-11-14;1-3-4-5-6-7-8(2)9/h14H,1-12H2;8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
LJCDNJFAKAENFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)O.[CH2]CCCCCCCCCC(=O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


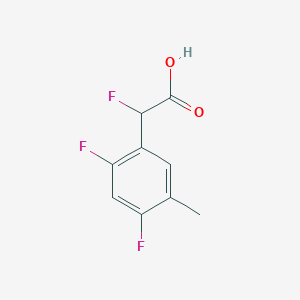
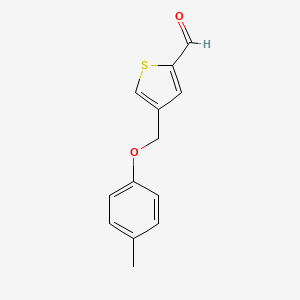
![3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B13338115.png)
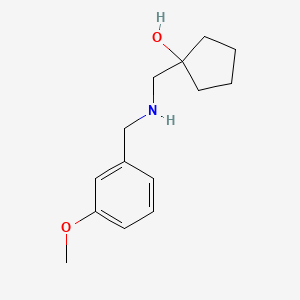
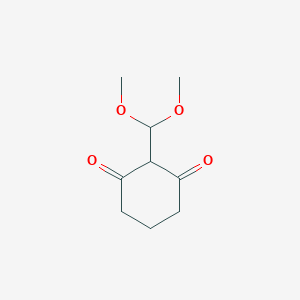
![7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one](/img/structure/B13338137.png)
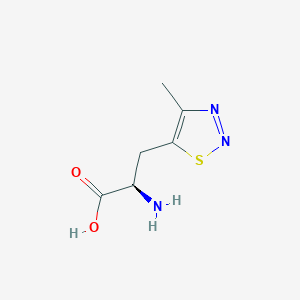
![2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,3a,4,5,6-hexahydrobenzo[de]isoquinoline](/img/structure/B13338144.png)
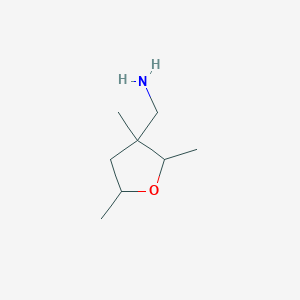
![6-Methyl-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B13338151.png)
![4-Azaspiro[3.5]nonan-4-ium-2-olate](/img/structure/B13338158.png)
